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Compound of Interest

Compound Name:
4-(4-Methylphenyl)piperidine

hydrochloride

CAS No.: 67765-24-6

Cat. No.: B1603751

Get Quote

Executive Summary & Physicochemical Profile
As a fundamental building block in medicinal chemistry, 4-(4-Methylphenyl)piperidine
hydrochloride (also known as 4-(p-tolyl)piperidine HCl) is frequently utilized in the synthesis of

CNS-active agents and GPCR ligands. Accurate structural elucidation of this scaffold is

paramount for downstream drug development.

Analyzing the hydrochloride salt rather than the free base is a deliberate experimental choice.

The salt form exhibits superior oxidative stability, enhanced aqueous solubility, and prevents

the volatilization of the secondary amine. Furthermore, protonation of the piperidine nitrogen

locks the lone pair, significantly altering the electronic environment and yielding distinct, highly

diagnostic spectroscopic signatures[1].

Table 1: Physicochemical Properties
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Property Value

Chemical Name
4-(4-Methylphenyl)piperidine
hydrochloride

CAS Registry Number 67765-24-6

Molecular Formula C₁₂H₁₇N • HCl

Molecular Weight 211.73 g/mol (Salt) / 175.27 g/mol (Free Base)

| Exact Mass [M+H]⁺ | 176.1435 Da |

Analytical Workflow & Self-Validating Protocols
To ensure absolute data integrity, every spectroscopic technique must function as a self-

validating system. The workflow below outlines the orthogonal analytical techniques used to

confirm the molecular architecture.
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4-(4-Methylphenyl)piperidine HCl
Sample Preparation

NMR Spectroscopy
Solvent: DMSO-d6

 Dissolve 10 mg

IR Spectroscopy
Method: ATR Solid State

 Direct Application

Mass Spectrometry
Method: LC-ESI-MS (+)

 Dilute to 1 µg/mL

Data Integration &
Structural Verification

Click to download full resolution via product page

Analytical workflow for the spectroscopic characterization of piperidine derivatives.
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Protocol 1: NMR Analysis
Causality of Solvent Choice: DMSO-d₆ is selected over D₂O or CDCl₃. In D₂O, the acidic

ammonium protons (NH₂⁺) would rapidly undergo deuterium exchange, rendering them

invisible. CDCl₃ often fails to fully dissolve highly polar hydrochloride salts. DMSO-d₆

ensures complete solubility while preserving the NH₂⁺ protons for observation[2].

Self-Validating Steps:

Weigh exactly 10.0 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-d₆

containing 0.03% v/v Tetramethylsilane (TMS).

Tune and match the probe to the ¹H and ¹³C frequencies. Perform a 3D gradient shimming

routine on the lock signal to achieve a line width at half-height of < 0.5 Hz for the TMS

peak, validating magnetic field homogeneity.

Acquire a preliminary 1D ¹H scan (400 MHz, 16 scans) to verify solvent suppression and

lock stability before committing to the longer ¹³C acquisition (100 MHz, 1024 scans).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural rigidity of the piperidine ring dictates its NMR behavior. The bulky 4-methylphenyl

group acts as a conformational anchor, locking the piperidine ring into a chair conformation

where the aryl group occupies the equatorial position to minimize 1,3-diaxial steric clashes.

This rigid geometry allows for precise extraction of coupling constants ( J )[3].

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆) | Position | Chemical Shift (ppm) |

Multiplicity & J (Hz) | Assignment Notes | | :--- | :--- | :--- | :--- | | NH₂⁺ | 8.80 - 9.20 | br s (2H) |

Broad due to chemical exchange and ¹⁴N quadrupolar relaxation. | | 2', 6' (Ar) | 7.15 | d, J = 8.0

(2H) | Aromatic protons ortho to the piperidine ring. | | 3', 5' (Ar) | 7.10 | d, J = 8.0 (2H) |

Aromatic protons ortho to the methyl group. | | 2, 6 (Pip) | 3.35 (eq), 2.95 (ax) | m (4H) |

Deshielded due to proximity to the protonated nitrogen. | | 4 (Pip) | 2.80 | tt, J = 12.0, 3.5 (1H) |

Locked axial methine. Large axial-axial coupling (~12 Hz). | | 3, 5 (Pip) | 1.95 (eq), 1.70 (ax) | m

(4H) | Aliphatic ring methylenes. | | Ar-CH₃ | 2.28 | s (3H) | Tolyl methyl group. |

Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
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Position Chemical Shift (ppm) Structural Attribution

1' (Ar) 141.8
Quaternary aromatic
carbon attached to
piperidine.

4' (Ar) 135.4
Quaternary aromatic carbon

attached to methyl.

3', 5' (Ar) 129.2 Aromatic methine carbons.

2', 6' (Ar) 126.5 Aromatic methine carbons.

2, 6 (Pip) 44.2
Piperidine carbons adjacent to

nitrogen.

4 (Pip) 39.5 Piperidine methine carbon.

3, 5 (Pip) 30.1 Piperidine methylene carbons.

| Ar-CH₃ | 20.8 | Tolyl methyl carbon. |

Infrared (IR) Spectroscopy
IR spectroscopy provides rapid, orthogonal confirmation of the functional groups and the salt

state of the molecule[3].

Protocol 2: ATR-FTIR Analysis
Causality of Technique: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to

prevent ion-exchange artifacts (where the HCl salt might exchange with KBr to form a

hydrobromide salt under high pressure).

Self-Validating Steps: Clean the diamond crystal with isopropanol and collect an ambient air

background (32 scans, 4 cm⁻¹ resolution). Verify a flat baseline. Apply ~2 mg of the solid

directly to the crystal, apply uniform anvil pressure, and ensure maximum absorbance

remains between 0.2 and 0.8 AU to guarantee photometric linearity.

Table 4: Key IR Vibrational Bands
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Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Significance

2950 - 2500 N-H⁺ stretch
Strong, broad "ammonium
band" confirming the HCl
salt.

2920, 2850 C-H stretch (sp³)
Aliphatic piperidine and methyl

C-H stretching.

1595, 1515 C=C stretch (Ar)
Aromatic ring breathing

modes.

1450 C-H bend (CH₂)
Piperidine methylene

scissoring.

| 810 | C-H out-of-plane bend | Highly characteristic of 1,4-disubstituted benzenes. |

Mass Spectrometry (LC-ESI-MS)
Mass spectrometry elucidates the molecular weight and structural connectivity through

controlled fragmentation.

Protocol 3: LC-ESI-MS Analysis
Causality of Ionization: Electrospray Ionization (ESI) in positive mode is the gold standard for

basic amines. The basic piperidine nitrogen readily accepts a proton in the acidic mobile

phase (0.1% Formic Acid), generating a robust [M+H]⁺ pseudo-molecular ion without the

extensive, uncontrollable fragmentation seen in hard ionization techniques like Electron

Impact (EI)[4].

Self-Validating Steps: Infuse an internal tuning mix to calibrate the mass axis across m/z

100-1000, ensuring a mass accuracy error of < 5 ppm. Isolate the precursor ion and apply

Collision-Induced Dissociation (CID) at 15-25 eV.
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[M+H]+ Precursor Ion
m/z 176.14

[M+H - NH3]+
m/z 159.11

 - NH3 (17 Da)
α-Cleavage

[M+H - C2H5N]+
m/z 133.09

 Ring Fission
- C2H5N (43 Da)

Methyltropylium Ion
m/z 105.07

 - C4H6 (54 Da)  - C2H4 (28 Da)

Click to download full resolution via product page

ESI-MS/MS fragmentation pathway of protonated 4-(4-Methylphenyl)piperidine.
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Table 5: MS/MS Fragmentation Data

m/z Value Ion Type
Relative
Abundance

Structural
Attribution

176.14 [M+H]⁺ 100%
Protonated intact
molecule.

159.11 [M+H - NH₃]⁺ 45%

Loss of ammonia via

α-cleavage, typical for

protonated cyclic

amines[5].

133.09 [M+H - C₂H₅N]⁺ 20%

Piperidine ring fission

resulting in the loss of

an aziridine-like

neutral fragment.

| 105.07 | [C₈H₉]⁺ | 60% | Formation of the highly stable methyltropylium ion from the tolyl

moiety. |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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